2-Propenyldichlorosilane
Overview
Description
2-Propenyldichlorosilane is an organosilicon compound with the chemical formula C3H5Cl2Si It is a colorless liquid that is used as an intermediate in the synthesis of various silicon-containing compounds
Preparation Methods
2-Propenyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of allyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene. Another method involves the direct chlorination of allylsilane, which also requires specific reaction conditions to achieve high yields .
Chemical Reactions Analysis
2-Propenyldichlorosilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can convert it into different silicon hydrides.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups, such as alkoxy or amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-Propenyldichlorosilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: Research is ongoing into its potential use in the modification of biomolecules for various applications.
Medicine: There is interest in its use for drug delivery systems due to its ability to form stable silicon-based structures.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants
Mechanism of Action
The mechanism by which 2-Propenyldichlorosilane exerts its effects involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of the chlorine atoms, which can be easily replaced by other groups. This reactivity allows it to participate in a wide range of chemical reactions, forming stable silicon-containing products .
Comparison with Similar Compounds
2-Propenyldichlorosilane can be compared with other similar compounds such as dichlorosilane, trichlorosilane, and silicon tetrachloride. These compounds share similar reactivity patterns but differ in the number of chlorine atoms attached to the silicon atom. For example:
Dichlorosilane (SiH2Cl2): Used primarily in semiconductor processing.
Trichlorosilane (SiHCl3): Commonly used in the production of high-purity silicon.
Silicon tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor for other silicon compounds
Properties
IUPAC Name |
dichloro(prop-2-enyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2Si/c1-2-3-6(4)5/h2,6H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPHTHGHNJOVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[SiH](Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-28-8 | |
Record name | Dichloro-2-propen-1-ylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3937-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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